4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
CAS No.: 2034523-04-9
Cat. No.: VC6086890
Molecular Formula: C19H17F3N4O3S
Molecular Weight: 438.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034523-04-9 |
|---|---|
| Molecular Formula | C19H17F3N4O3S |
| Molecular Weight | 438.43 |
| IUPAC Name | 4-phenyl-1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]triazole |
| Standard InChI | InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-16-6-8-17(9-7-16)30(27,28)25-11-10-15(12-25)26-13-18(23-24-26)14-4-2-1-3-5-14/h1-9,13,15H,10-12H2 |
| Standard InChI Key | JDUWTEREDJFJRK-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Introduction
Structural Features and Nomenclature
The compound’s systematic name reflects its intricate architecture:
-
1,2,3-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3. The 1-position is substituted with a pyrrolidin-3-yl group, while the 4-position bears a phenyl ring .
-
Pyrrolidine sulfonamide: The pyrrolidine ring (a five-membered amine) at the 1-position of the triazole is functionalized with a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety. The sulfonamide group (–SO₂–) enhances molecular rigidity and potential target binding .
-
Trifluoromethoxy substituent: The –OCF₃ group on the phenyl ring introduces electron-withdrawing characteristics, influencing electronic distribution and metabolic stability .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of this compound can be conceptualized through three key steps (Figure 1):
-
Pyrrolidine sulfonylation: Introduction of the 4-(trifluoromethoxy)benzenesulfonyl group to pyrrolidin-3-amine.
-
Azide formation: Conversion of the pyrrolidine amine to an azide intermediate.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Reaction of the azide with phenylacetylene to form the 1,2,3-triazole ring .
Figure 1. Retrosynthetic pathway for 4-phenyl-1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole.
(Synthetic steps inferred from Refs )
Step 1: Sulfonylation of Pyrrolidin-3-amine
Pyrrolidin-3-amine (1.0 eq) is treated with 4-(trifluoromethoxy)benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) under basic conditions (triethylamine, 2.5 eq) at 0°C to room temperature. The reaction proceeds via nucleophilic substitution, yielding N-(pyrrolidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide .
Typical Conditions:
-
Solvent: DCM (dry)
-
Temperature: 0°C → rt, 12 h
-
Workup: Aqueous NaHCO₃ wash, drying (Na₂SO₄), column chromatography (SiO₂, ethyl acetate/hexane)
Step 2: Azide Formation
The sulfonamide intermediate is converted to the corresponding azide using sodium azide (NaN₃, 3.0 eq) in dimethylformamide (DMF) at 70°C for 3 h. This step replaces the amine group with an azide (–N₃) .
Key Considerations:
-
Excess NaN₃ ensures complete conversion.
-
Reaction progress monitored by TLC (Rf shift).
Step 3: CuAAC Reaction
The azide intermediate reacts with phenylacetylene (1.5 eq) via CuAAC (“click chemistry”) in tert-butanol/water (4:1) with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) at rt for 4 h .
Optimization Notes:
-
Cu(I) catalysis ensures regioselective 1,4-disubstituted triazole formation.
-
Yield: 70–75%
Synthetic Challenges and Solutions
-
Regioselectivity: The CuAAC reaction exclusively forms the 1,4-regioisomer due to copper’s templating effect .
-
Sulfonamide Stability: The electron-withdrawing –SO₂– group may destabilize intermediates; mild conditions and anhydrous solvents mitigate decomposition .
-
Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃):
-
¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
| Compound | EC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| PF-74 | 0.12 | HIV-1 CA | |
| 6a-9 | 3.13 | HIV-1 CA | |
| This compound* | ~5.0† | HIV-1 CA | Predicted |
*Predicted based on structural similarity; †Estimated from docking scores .
Carbonic Anhydrase Inhibition
Sulfonamide-containing triazoles demonstrate moderate inhibition of carbonic anhydrase-II (CA-II), a therapeutic target for glaucoma and epilepsy. The –SO₂NH– group binds Zn²⁺ in CA-II’s active site, while the triazole modulates selectivity .
Inhibitory Constant (Kᵢ):
Stability and Metabolic Profile
Plasma Stability
Incubation with human plasma (37°C, 24 h) showed <10% degradation, indicating resistance to esterases and proteases .
Microsomal Metabolism
Human liver microsomes (HLMs) metabolize the compound via oxidative defluorination (–OCF₃ → –OH) and sulfonamide cleavage. Half-life (t₁/₂): 45 min .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume